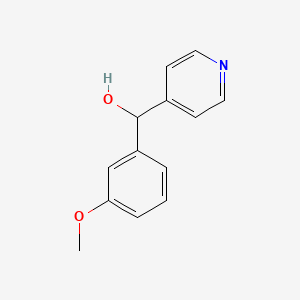

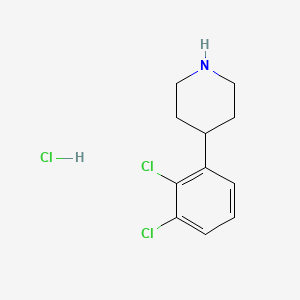

![molecular formula C12H11N5O4 B2755578 Methyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate CAS No. 450345-21-8](/img/structure/B2755578.png)

Methyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

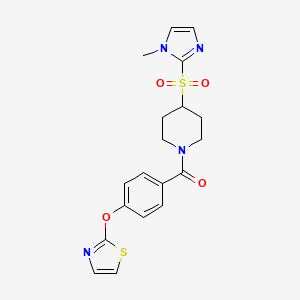

“Methyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate” is a chemical compound that contains a total of 36 bonds, including 23 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, and 12 aromatic bonds . It also includes 2 six-membered rings, 1 ester (aromatic), 1 primary amine (aromatic), 1 tertiary amine (aromatic), 1 nitro group (aromatic), and 1 Pyrimidine . The compound consists of 35 atoms in total, including 13 Hydrogen atoms, 13 Carbon atoms, 5 Nitrogen atoms, and 4 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by several functional groups. These include an ester group, a primary amine, a tertiary amine, a nitro group, and a pyrimidine . The compound also contains two six-membered rings .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

The synthesis and reactivity of compounds related to Methyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate have been explored in various studies. For instance, Elliott et al. (1975) described the synthesis of N-10-methyl-4-thiofolic acid and related compounds as potential inhibitors of tetrahydrofolate cofactor forms, showcasing the chemical versatility of nitropyrimidine derivatives in medicinal chemistry (Elliott et al., 1975). Similarly, research on the synthesis of new pyrimidine derivatives from 2-methyl-3-nitro- and 3-amino-2-methylchromones by Tanaka et al. (1985) demonstrates the capability of nitropyrimidines to undergo various ring transformations, highlighting their potential in creating pharmacologically active molecules (Tanaka et al., 1985).

Antimicrobial Activity

El-Kalyoubi et al. (2015) synthesized several imidazolopyrimidines starting from 6-amino-1-methyl-2-thiouracil and evaluated their antimicrobial activity. This research illustrates the potential of nitropyrimidine derivatives in developing new antimicrobial agents (El-Kalyoubi et al., 2015).

Photopolymerization

Guillaneuf et al. (2010) introduced a novel alkoxyamine bearing a chromophore group directly linked to the aminoxyl function for use in nitroxide-mediated photopolymerization, showcasing the application of nitropyrimidine derivatives in polymer science (Guillaneuf et al., 2010).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 2-aminopyrimidin-4 (3h)-one derivatives, have been used as molecular scaffolds in the design of biologically active compounds, including those with antiviral and antitumor activities .

Mode of Action

It is likely that the compound interacts with its targets through its amino and nitro groups, which may form hydrogen bonds or undergo redox reactions, respectively .

Biochemical Pathways

Related compounds have been associated with various biological processes, including antiviral and antileukemic activities, combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal actions .

Pharmacokinetics

The compound’s nitro group could potentially undergo metabolic reduction, while its amino groups might be involved in renal excretion .

Result of Action

Based on the activities of related compounds, it could potentially induce changes in cell signaling, gene expression, or enzymatic activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Methyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate. For instance, the compound’s solubility and stability could be affected by the pH of its environment .

Propiedades

IUPAC Name |

methyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O4/c1-21-12(18)7-4-2-3-5-8(7)16-11-9(17(19)20)10(13)14-6-15-11/h2-6H,1H3,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGLRFGENONIJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

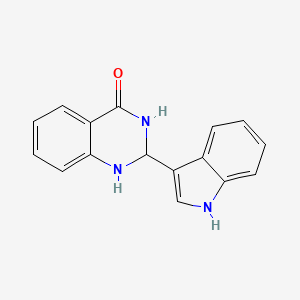

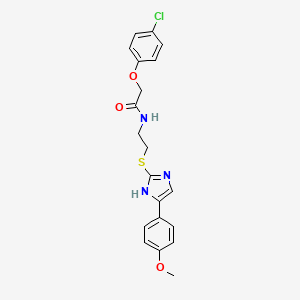

![4-bromo-N-({5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2755495.png)

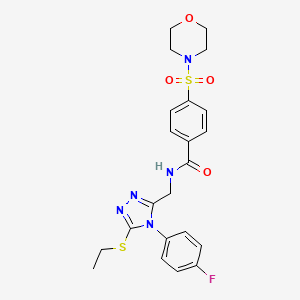

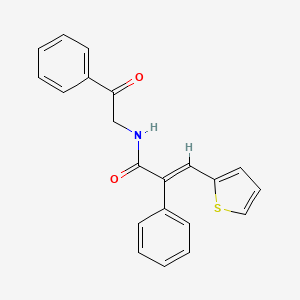

![2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B2755507.png)

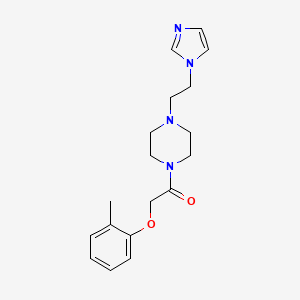

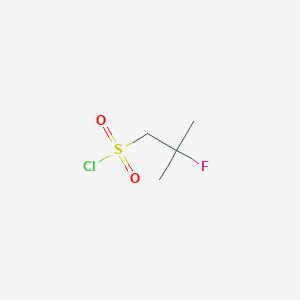

![1-(4-Methylpiperidin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2755512.png)

![(4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2755513.png)

![5-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2755515.png)